molecular formula C19H30N4O7S B2966012 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide CAS No. 872976-22-2

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide

Cat. No. B2966012
M. Wt: 458.53
InChI Key: YMJJALFWADHZOL-UHFFFAOYSA-N
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Description

The compound appears to contain a 3,4-dimethoxyphenyl group, which is a phenyl ring with two methoxy (OCH3) groups attached at the 3rd and 4th positions. It also contains a sulfonyl group (SO2), an oxazinan ring, and a dimethylaminoethyl group. These groups could potentially impart interesting chemical and physical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by factors such as the aromaticity of the phenyl ring, the electronegativity of the oxygen atoms in the methoxy and sulfonyl groups, and the steric hindrance of the bulky groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and methoxy groups could increase its solubility in polar solvents .

Scientific Research Applications

Receptor Agonist Properties

The compound has shown potential in studies focusing on receptor agonist properties. For instance, derivatives of this compound demonstrated binding affinities to certain receptors, like 5-HT1D alpha and 5-HT1D beta receptors. These studies help in understanding the compound's efficacy and its potential role in therapeutic applications (Barf et al., 1996).

Peptide Synthesis Efficiency

Research indicates that derivatives of this compound are effective in solution- and solid-phase synthesis of protected peptides. This is significant for the synthesis of both natural and unnatural amino acids, showcasing the compound's versatility in peptide synthesis (Kolesińska et al., 2015).

Metabolic Studies

Studies on the metabolism of similar compounds have been conducted to understand their breakdown and interaction within biological systems. For example, the metabolic pathways of triflusulfuron methyl, a structurally related compound, were explored, shedding light on the potential metabolic fate of N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide in biological systems (Dietrich et al., 1995).

Fluorescence and Molecular Probing

The compound's derivatives have been used in developing fluorescent molecular probes, which are vital in biological and chemical research for visualizing and tracking molecular processes (Diwu et al., 1997).

S,N-Heterocycles Formation

Research into the reactions of N-sulfonylalkylamines, which are related to the compound , has led to the formation of novel S,N-heterocycles. This area of study is important for the development of new chemical entities with potential applications in various fields (Tornus et al., 1995).

Novel Insecticides

Compounds structurally similar to N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide have been explored for their insecticidal properties, especially against lepidopterous pests. This highlights the potential of such compounds in agricultural applications (Tohnishi et al., 2005).

Synthesis of Di- and Mono-Oxalamides

The compound has been instrumental in novel synthetic approaches for oxalamides, which are important in the pharmaceutical and agrochemical industries (Mamedov et al., 2016).

Safety And Hazards

The safety and hazards of a compound depend on factors such as its reactivity, toxicity, and flammability. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promising biological activity, future research could focus on optimizing its structure for drug development .

properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O7S/c1-22(2)10-8-20-18(24)19(25)21-13-17-23(9-5-11-30-17)31(26,27)14-6-7-15(28-3)16(12-14)29-4/h6-7,12,17H,5,8-11,13H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJJALFWADHZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide

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